DL-threo-2-methylisocitrate (sodium)
CAS No.:
Cat. No.: VC13623544
Molecular Formula: C14H14Na6O14
Molecular Weight: 544.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14Na6O14 |
|---|---|
| Molecular Weight | 544.19 g/mol |
| IUPAC Name | hexasodium;(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylate;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate |
| Standard InChI | InChI=1S/2C7H10O7.6Na/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9;;;;;;/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;;;;/q;;6*+1/p-6/t2*3-,7-;;;;;;/m10....../s1 |
| Standard InChI Key | HHUNWLYVWGUPOT-FLAQYFRFSA-H |
| Isomeric SMILES | C[C@@]([C@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.C[C@]([C@@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
| SMILES | CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Features
DL-threo-2-methylisocitrate sodium exists as a sodium salt of the methylated isocitrate derivative. Its molecular formula varies across sources due to differences in hydration states and sodium coordination. PubChem lists the formula as with a molecular weight of 272.10 g/mol , while AllgenBio and ChemScene report (544.19 g/mol) . This discrepancy likely arises from the presence of six sodium ions in the hexasodium salt formulation, compared to three in the trisodium form.
The compound’s IUPAC name, trisodium;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate, reflects its stereochemical configuration . The threo designation indicates a specific spatial arrangement of hydroxyl and methyl groups on adjacent carbon atoms, critical for its interaction with enzymatic active sites. The SMILES notation provided by ChemScene,
O[C@@](C)(C([O-])=O)[C@@]([H])(C([O-])=O)CC([O-])=O.O[C@](C)(C([O-])=O)[C@]([H])(C([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+],
confirms the presence of two enantiomers (D and L forms) and six sodium counterions .
Table 1: Comparative Molecular Properties
| Property | PubChem | AllgenBio | ChemScene |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight (g/mol) | 272.10 | 544.19 | 544.19 |
| Hydrogen Bond Donors | 1 | 2 | 2 |
| Rotatable Bonds | 2 | 10 | 10 |
Synthesis and Stability
The synthesis of DL-threo-2-methylisocitrate sodium involves stereoselective methylation of isocitrate followed by sodium salt formation. Adooq Bioscience specifies lyophilized storage at -20°C to preserve stability, with reconstitution in dimethyl sulfoxide (DMSO) for experimental use . ChemScene emphasizes desiccated storage at 4°C to prevent hydrolysis . The compound’s shelf life exceeds 12 months under recommended conditions, though aqueous stock solutions degrade within a month at 4°C .
Biochemical Role and Kinetic Parameters
DL-threo-2-methylisocitrate sodium serves as a substrate analog for isocitrate lyase 1 (ICL1), a key enzyme in the glyoxylate cycle. Kinetic studies using purified recombinant ICL1 from Mycobacterium tuberculosis revealed a of 718 μM and of 1.25 s for this compound, compared to 188 μM and 5.24 s for the natural substrate, threonine-DL-isocitrate (ICA) . The fourfold higher indicates reduced binding affinity, likely due to steric hindrance from the methyl group.
Table 2: Kinetic Comparison of ICA and DL-threo-2-Methylisocitrate
| Substrate | (μM) | (s) | (μMs) |
|---|---|---|---|
| Threonine-DL-isocitrate (ICA) | 188 | 5.24 | 0.0279 |
| DL-threo-2-Methylisocitrate | 718 | 1.25 | 0.0017 |
This data underscores the compound’s utility in probing ICL1’s active-site flexibility and substrate specificity .
Applications in Metabolic Pathway Research
The glyoxylate cycle, absent in humans but essential for pathogens like M. tuberculosis, enables survival in nutrient-poor environments. DL-threo-2-methylisocitrate sodium’s structural mimicry allows researchers to disrupt this pathway selectively. Gould et al. demonstrated that ICL1 participates in both the glyoxylate and methylcitrate cycles, highlighting dual metabolic vulnerabilities exploitable for drug development . By competing with endogenous substrates, this compound facilitates in vitro assays to identify novel ICL1 inhibitors.
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